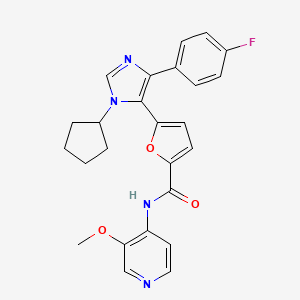

Tnik&map4K4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H23FN4O3 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

5-[3-cyclopentyl-5-(4-fluorophenyl)imidazol-4-yl]-N-(3-methoxy-4-pyridinyl)furan-2-carboxamide |

InChI |

InChI=1S/C25H23FN4O3/c1-32-22-14-27-13-12-19(22)29-25(31)21-11-10-20(33-21)24-23(16-6-8-17(26)9-7-16)28-15-30(24)18-4-2-3-5-18/h6-15,18H,2-5H2,1H3,(H,27,29,31) |

InChI Key |

KDQBVTAHXVNGBG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CN=C1)NC(=O)C2=CC=C(O2)C3=C(N=CN3C4CCCC4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Tnik&map4K4-IN-1 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of TNIK & MAP4K4 Dual Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) have emerged as critical nodes in signaling pathways dysregulated in various pathologies, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4] TNIK, a member of the Sterile 20 (STE20) family of serine/threonine kinases, is a pivotal regulator in the canonical Wnt/β-catenin signaling pathway.[5] It acts downstream of mutations in genes like Adenomatous Polyposis Coli (APC), which are common in colorectal cancers, making it an attractive therapeutic target. TNIK phosphorylates T-cell factor 4 (TCF4), a key transcriptional activator in the Wnt pathway, thereby promoting the expression of genes involved in cell proliferation and survival.

MAP4K4, also a STE20 kinase, is an upstream regulator of multiple mitogen-activated protein kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK), p38, and ERK1/2 pathways. Its overexpression is linked to increased cell proliferation, migration, and invasion in numerous cancers. Furthermore, TNIK (also known as MAP4K7) and MAP4K4, along with Misshapen-like kinase 1 (MINK1/MAP4K6), exhibit redundant functions in regulating stress-induced JNK signaling. This functional overlap suggests that dual inhibition of TNIK and MAP4K4 could offer a more potent therapeutic effect than targeting either kinase alone.

This document provides a detailed overview of the mechanism of action for dual TNIK and MAP4K4 inhibitors, with a focus on "Tnik&map4K4-IN-1", a potent representative of this class. It includes quantitative data on inhibitory activity, detailed experimental protocols for mechanism validation, and visual diagrams of the core signaling pathways affected.

Quantitative Data: Inhibitory Potency

The inhibitory activity of dual TNIK and MAP4K4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table summarizes the reported IC50 values for representative dual inhibitors.

| Inhibitor Name | Target | IC50 Value | Cell Line / Assay Conditions | Reference |

| Tnik&map4K4-IN-1 (A-39) | TNIK | 1.29 nM | Human Hepatic Stellate Cell LX-2 | |

| MAP4K4/HGK | <10 nM | Human Hepatic Stellate Cell LX-2 | ||

| Insilico Medicine Compound | TNIK | 2.8 nM | Biochemical Assay | |

| MAP4K4 | <10 nM | γ-33P-ATP-based scintillation counter method | ||

| Rentosertib (INS018 055) | TNIK | 12-120 nM | Biochemical Assay | |

| MAP4K4 | 12-120 nM | Biochemical Assay | ||

| TGF-β-induced α-SMA expression | 27.14 nM | MRC-5 cells | ||

| GNE-495 | TNIK | 4.8 nM | Purified recombinant human protein | |

| MINK1 | 5.2 nM | Cell-free biochemical kinase activity assay |

Core Mechanism of Action

Dual inhibitors like Tnik&map4K4-IN-1 function by binding to the ATP-binding site of both TNIK and MAP4K4, preventing the phosphorylation of their respective downstream substrates. This concurrent blockade disrupts multiple oncogenic and pro-fibrotic signaling pathways.

Inhibition of TNIK and the Wnt/β-catenin Pathway

In many cancers, particularly colorectal cancer, mutations in upstream components of the Wnt pathway lead to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4 to drive the transcription of target genes like c-Myc and Cyclin D1, promoting cell proliferation. TNIK is an essential coactivator in this complex, phosphorylating TCF4 to enable transcriptional activation. By inhibiting TNIK, dual inhibitors prevent TCF4 phosphorylation, effectively shutting down the aberrant Wnt signal and suppressing tumor growth.

References

- 1. [PDF] Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TNIK - Wikipedia [en.wikipedia.org]

- 4. | BioWorld [bioworld.com]

- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

Dual TNIK and MAP4K4 Inhibition: A Technical Guide to Core Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dual inhibition of TRAF2 and NCK-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the core functions of these kinases, the rationale for their combined inhibition, and the experimental methodologies required for their evaluation. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and workflows involved.

Introduction: The Rationale for Dual TNIK and MAP4K4 Inhibition

TNIK and MAP4K4 are members of the Ste20-like kinase family and are implicated in a variety of cellular processes that are central to the pathogenesis of several diseases, including cancer, fibrosis, and inflammatory disorders.[1][2] TNIK is a critical component of the Wnt signaling pathway, where it interacts with TCF4 and β-catenin to activate the transcription of Wnt target genes, playing a significant role in cell proliferation and survival.[3] MAP4K4 is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[4]

Given their roles in convergent and distinct pathological signaling pathways, the simultaneous inhibition of both TNIK and MAP4K4 presents a promising therapeutic strategy. Dual inhibitors have the potential to exert synergistic effects by targeting both cell proliferation via the Wnt pathway and cell survival and inflammation through the JNK pathway. This multi-pronged approach may offer enhanced efficacy and a means to overcome resistance mechanisms that can arise from targeting a single pathway.

Quantitative Data on Dual TNIK and MAP4K4 Inhibitors

The development of potent and selective dual inhibitors of TNIK and MAP4K4 is an active area of research. Several compounds have been identified and characterized, demonstrating nanomolar potency against both kinases. The following tables summarize the available quantitative data for some of the key dual inhibitors.

| Compound | TNIK IC50 (nM) | MAP4K4 IC50 (nM) | MINK1 IC50 (nM) | Cell-Based Assay and Potency | Reference(s) |

| GNE-495 | 4.8 | 3.7 | 5.2 | Inhibition of p-c-Jun in DRG neurons (IC50 range: 2.24 - 16.0 nM for related analogs) | |

| ISM018-055 (Rentosertib) | 1-12 | 12-120 | N/A | Reduction of collagen in LX-2 cells (IC50 < 0.1 nM for a related compound) | |

| Insilico Compound 1 | 2.8 | <10 | N/A | Reduction of collagen in TGF-beta-stimulated LX-2 cells (EC50 = 0.042 µM) | |

| Insilico Compound I | 1-12 | N/A | N/A | Z-lyte assay | |

| Insilico Compound II | 1-12 | 12-120 | N/A | Reduction of collagen in TGF-beta-stimulated LX-2 cells (IC50 < 0.1 nM) | |

| PF-6260933 | 15 | N/A | 8 | >90% inhibition of LPS-induced plasma TNFα levels in mice at 15 mg/kg |

N/A: Data not available in the cited sources.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of TNIK and MAP4K4, as well as a proposed convergent pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of dual TNIK and MAP4K4 inhibitors.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency (IC50) of a compound against purified TNIK and MAP4K4 enzymes.

4.1.1 Radiometric Kinase Assay (32P or 33P)

This is often considered the "gold standard" for kinase assays due to its direct measurement of substrate phosphorylation.

-

Materials:

-

Purified recombinant TNIK or MAP4K4 enzyme.

-

Specific peptide or protein substrate.

-

[γ-32P]ATP or [γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

P81 phosphocellulose filter plates.

-

Phosphoric acid wash buffer (e.g., 0.5-1% H3PO4).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase reaction buffer.

-

Add the appropriate amount of the specific kinase to each well.

-

Add the serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-32P]ATP or [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a P81 phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

-

4.1.2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen™)

This is a non-radioactive, homogeneous assay format suitable for high-throughput screening.

-

Materials:

-

Purified recombinant TNIK or MAP4K4 enzyme.

-

Fluorescein-labeled substrate peptide.

-

Terbium-labeled anti-phospho-substrate antibody.

-

ATP.

-

Kinase reaction buffer.

-

Test compound stock solution.

-

EDTA-containing stop solution.

-

TR-FRET compatible microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, fluorescein-labeled substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the EDTA-containing stop solution with the terbium-labeled antibody.

-

Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal (ratio of acceptor emission to donor emission) using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based Assays

Objective: To evaluate the effect of dual TNIK and MAP4K4 inhibitors on cellular viability and target-specific signaling pathways.

4.2.1 Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cell line for Wnt pathway analysis).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

Microplate spectrophotometer.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

For the MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

-

4.2.2 Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in the Wnt and JNK signaling pathways following inhibitor treatment.

-

Materials:

-

Cell line of interest.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-β-catenin, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system (e.g., CCD camera or X-ray film).

-

-

Procedure:

-

Culture and treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

-

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic potential of dual TNIK and MAP4K4 inhibitors in animal models of disease.

4.3.1 Xenograft Tumor Models

-

Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells.

-

Procedure:

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer the test compound or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

-

4.3.2 Fibrosis Models

-

Model: Various models can be used to induce fibrosis in different organs, such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis.

-

Procedure:

-

Induce fibrosis in the animals.

-

Administer the test compound or vehicle control.

-

At the end of the study, harvest the affected organs.

-

Assess the extent of fibrosis using histological staining (e.g., Masson's trichrome) and by measuring the levels of fibrosis markers (e.g., collagen, α-SMA).

-

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the discovery and characterization of dual TNIK and MAP4K4 inhibitors.

Conclusion

The dual inhibition of TNIK and MAP4K4 represents a compelling therapeutic strategy with the potential to address unmet medical needs in oncology, fibrosis, and inflammatory diseases. This technical guide has provided a comprehensive overview of the rationale, key quantitative data, signaling pathways, and detailed experimental protocols for the evaluation of dual TNIK and MAP4K4 inhibitors. By leveraging the methodologies and understanding the intricate signaling networks outlined herein, researchers and drug development professionals can effectively advance the discovery and characterization of novel dual inhibitors for future therapeutic applications.

References

The Convergent Roles of TNIK and MAP4K4 in JNK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of diverse cellular processes, including proliferation, apoptosis, inflammation, and stress responses. Dysregulation of this pathway is implicated in a multitude of diseases, ranging from cancer to neurodegenerative disorders. Among the upstream regulators of the JNK cascade, the Ste20 family kinases, particularly Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), have emerged as pivotal nodes of signal integration. This technical guide provides an in-depth exploration of the core roles of TNIK and MAP4K4 in JNK signaling, detailing their mechanisms of action, points of convergence, and functional redundancy. We present a synthesis of quantitative data, detailed experimental protocols for studying these kinases, and visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to TNIK and MAP4K4 in the JNK Pathway

The JNK signaling cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself. Upon activation by a variety of cellular stresses and cytokines, this cascade culminates in the phosphorylation and activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex, leading to changes in gene expression.

TNIK and MAP4K4 are members of the germinal center kinase (GCK) family, a subgroup of the Ste20-like serine/threonine kinases, which function as MAP4Ks. They are positioned upstream in the JNK pathway and play crucial roles in its activation in response to various stimuli.

Traf2- and Nck-interacting kinase (TNIK) is a ubiquitously expressed kinase implicated in a wide array of signaling pathways beyond JNK, including Wnt and NF-κB signaling.[1] Its role in JNK activation is often linked to its interaction with TNF receptor-associated factor 2 (TRAF2) and Nck.[2]

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) , also known as HPK/GCK-like kinase (HGK), is another critical upstream activator of the JNK pathway.[3] It integrates signals from various sources, including growth factors and inflammatory cytokines, to modulate JNK activity.[4]

While both kinases can independently activate the JNK pathway, there is also evidence of their convergent and sometimes redundant roles, particularly in neuronal stress responses.[5] Understanding the specific and overlapping functions of TNIK and MAP4K4 is crucial for developing targeted therapeutic strategies for diseases driven by aberrant JNK signaling.

Mechanisms of JNK Activation by TNIK and MAP4K4

TNIK-Mediated JNK Activation

TNIK activates the JNK pathway through a mechanism that can be both dependent and independent of its own kinase activity. The C-terminal germinal center kinase homology (GCKH) domain of TNIK is both necessary and sufficient for JNK activation. This activation is often mediated through its interaction with upstream components of the JNK cascade.

A key mechanism involves the interaction of TNIK with TRAF6, a RING domain E3 ubiquitin ligase. This interaction can be induced by stimuli such as the Epstein-Barr virus oncoprotein LMP1 or CD40 signaling. TNIK then serves as a scaffold to recruit and activate the MAP3K, TAK1, and its binding partner, TAB2, at its GCKH domain, leading to downstream JNK activation.

-

Upstream Stimuli: TNF-α, LMP1 (EBV), CD40 Receptor.

-

Key Interacting Proteins: TRAF2, TRAF6, Nck, Rap2.

-

Downstream MAP3K: TAK1.

MAP4K4-Mediated JNK Activation

MAP4K4 acts as a direct upstream activator of the JNK signaling cascade. Its activation can be triggered by various stimuli, including inflammatory cytokines like TNF-α and cellular stress. The full activation of JNK by MAP4K4 requires both its kinase activity and its C-terminal regulatory domain, which facilitates its association with the MAP3K, MEKK1. In some cellular contexts, MAP4K4 can also signal through other MAP3Ks like TAK1 and MLK3.

-

Upstream Stimuli: TNF-α, Oxidative Stress, Growth Factors.

-

Key Interacting Proteins: JNKs, MEKK1, TAK1, MLK3.

-

Downstream MAP3Ks: MEKK1, TAK1, MLK3.

Convergent and Redundant Roles

In certain cellular contexts, particularly in neurons, TNIK and MAP4K4, along with another related kinase MINK1, act redundantly to regulate stress-induced JNK signaling. In response to trophic factor withdrawal, the combined activity of these three kinases is required for the activation of the MAP3K, DLK (Dual Leucine Zipper Kinase), and subsequent JNK-dependent phosphorylation of c-Jun. Targeting any one of these MAP4Ks individually is not sufficient to block this neurodegenerative signaling, highlighting their functional overlap.

Quantitative Data on TNIK and MAP4K4 in JNK Signaling

The following tables summarize quantitative data from various studies, providing insights into the potency of inhibitors and the magnitude of effects observed in JNK signaling pathways involving TNIK and MAP4K4.

| Kinase | Inhibitor | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| TNIK | Staurosporine | 0.25 | Radiometric HotSpot™ kinase assay | In vitro | |

| TNIK | GW5074 | 1.6 | Radiometric HotSpot™ kinase assay | In vitro | |

| TNIK | H-89 | 4,500 | Radiometric HotSpot™ kinase assay | In vitro | |

| TNIK | Ro 31-8220 | 2.2 | Radiometric HotSpot™ kinase assay | In vitro | |

| TNIK | Rottlerin | 30,000 | Radiometric HotSpot™ kinase assay | In vitro | |

| TNIK | INS018-055 | 7.8 | Kinase assay | In vitro | |

| TNIK | KY-05009 | 9 | Kinase assay | In vitro | |

| MAP4K4 | GNE-495 | 800 (used concentration) | Western Blot (p-c-Jun) | DRG neurons | |

| MAP4K4 | F389-0746 | 120.7 | Kinase assay | In vitro | |

| MKK4 | Compound 1 | < 1000 | Kinase assay | In vitro | |

| MKK4 | 6-fluoro-3-arylindazole (8) | 41 | Kinase assay | In vitro | |

| JNK1/2/3 | Bentamapimod (AS602801) | Potent, ATP-competitive | N/A | N/A |

| Experiment | Condition | Fold Change in JNK/c-Jun Phosphorylation | Cell Line/System | Reference |

| TNIK Overexpression | Overexpression of TNIK vs. vector control | Dose-dependent increase in JNK2 activity | Phoenix-A cells | |

| TNIK Knockdown | TNIK siRNA vs. scramble siRNA in response to TNF-α | Blocked activation of both JNK1 and JNK2 | Colon cancer cell lines | |

| MAP4K4 Knockdown | MAP4K4 siRNA vs. control siRNA | Significant inhibition of JNK phosphorylation | N/A | |

| NGF Treatment | NGF (100 ng/ml) for 2 hours | ~3-fold increase in JNK phosphorylation | PC12 cells | |

| JNK Inhibition | Pretreatment with SP600125 before NGF | ~60% decrease in NGF-induced neurite outgrowth | PC12 cells | |

| AP-1 Luciferase Assay | PMA (Phorbol 12-myristate 13-acetate) treatment | Dose-dependent increase in luciferase activity (EC50 ~5.4 nM) | HEK293 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TNIK, MAP4K4, and JNK signaling.

In Vitro Kinase Assay for JNK Activation

This protocol is adapted for measuring the ability of TNIK or MAP4K4 to directly or indirectly activate JNK, which then phosphorylates a substrate like GST-c-Jun.

Materials:

-

Active recombinant TNIK or MAP4K4

-

Inactive recombinant Myc-JNK2

-

GST-c-Jun (1-79) substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

Anti-Myc antibody for immunoprecipitation

-

Protein A/G agarose beads

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager or appropriate detection system

Procedure:

-

Immunoprecipitation of JNK:

-

Co-transfect cells (e.g., Phoenix-A) with expression vectors for Myc-JNK2 and either TNIK, MAP4K4, or an empty vector control.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate the cell lysate with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads three times with lysis buffer and once with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads with the immunoprecipitated Myc-JNK2 in Kinase Assay Buffer.

-

Add GST-c-Jun (1-79) as a substrate.

-

Initiate the reaction by adding ATP (e.g., 10 µM unlabeled ATP and 10 µCi [γ-³²P]ATP).

-

Incubate at 30°C for 20-30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

For radioactive assays, expose the membrane to a phosphor screen and visualize using a phosphorimager.

-

For non-radioactive assays, perform a Western blot using a phospho-specific c-Jun antibody.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is designed to demonstrate the physical interaction between TNIK or MAP4K4 and other signaling proteins (e.g., TRAF6, JNK).

Materials:

-

Cell line expressing the proteins of interest (endogenously or via transfection).

-

Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

-

Primary antibody against the "bait" protein (e.g., anti-TNIK or anti-MAP4K4).

-

Isotype control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with Wash Buffer.

-

Elute the protein complexes by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., anti-TRAF6 or anti-JNK).

-

Western Blotting for Phosphorylated JNK (p-JNK)

This protocol outlines the steps to detect and quantify the levels of phosphorylated JNK in response to various treatments.

Materials:

-

Cell or tissue lysates.

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels and blotting apparatus.

-

PVDF or nitrocellulose membrane.

-

Blocking Buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Determine protein concentration.

-

Normalize protein amounts and prepare samples with SDS-PAGE loading buffer.

-

-

Gel Electrophoresis and Transfer:

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensities using densitometry software.

-

Normalize the p-JNK signal to the total JNK signal from a stripped and re-probed blot or a parallel blot.

-

siRNA-Mediated Knockdown

This protocol describes the transient knockdown of TNIK or MAP4K4 expression using small interfering RNA (siRNA).

Materials:

-

siRNA targeting TNIK, MAP4K4, or a non-targeting control.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Opti-MEM or other serum-free medium.

-

Cell culture medium and plates.

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.

-

-

Transfection:

-

Dilute the siRNA in serum-free medium.

-

Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form complexes.

-

Add the siRNA-lipid complexes to the cells.

-

-

Post-Transfection:

-

Incubate the cells for 48-72 hours.

-

Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown and assess p-JNK levels, or a functional assay).

-

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1, a downstream target of the JNK pathway.

Materials:

-

Cell line (e.g., HEK293).

-

AP-1 luciferase reporter plasmid.

-

Renilla luciferase control plasmid (for normalization).

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect cells with the AP-1 luciferase reporter, the Renilla control plasmid, and an expression vector for TNIK, MAP4K4, or an empty vector.

-

-

Treatment:

-

After 24 hours, treat the cells with a stimulus (e.g., TNF-α) or an inhibitor as required.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 6-24 hours), lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction over the control condition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: TNIK and MAP4K4 signaling pathways converging on JNK activation.

Experimental Workflows

Caption: Key experimental workflows for studying TNIK and MAP4K4 in JNK signaling.

Implications for Drug Development

The central role of TNIK and MAP4K4 in activating the JNK pathway, particularly in disease contexts such as cancer and neurodegeneration, makes them attractive targets for therapeutic intervention.

-

Oncology: Aberrant JNK signaling can promote cancer cell proliferation and survival. Inhibitors targeting TNIK and MAP4K4 could therefore represent a viable anti-cancer strategy. For instance, the TNIK inhibitor NCB-0846 has shown anti-tumorigenic activities.

-

Neurodegenerative Diseases: In neuronal stress and injury models, the redundant function of TNIK, MAP4K4, and MINK1 in activating the pro-degenerative DLK-JNK pathway suggests that a multi-target inhibitor or a combination of inhibitors might be necessary for effective neuroprotection.

-

Inflammatory Diseases: Given the role of JNK in inflammation, targeting its upstream activators like TNIK and MAP4K4 could be a therapeutic approach for various inflammatory conditions.

The development of specific and potent inhibitors for these kinases is an active area of research. The quantitative data and experimental protocols provided in this guide are intended to aid in the discovery and validation of such novel therapeutic agents.

Conclusion

TNIK and MAP4K4 are critical upstream regulators of the JNK signaling pathway, acting as key points of signal integration from a variety of extracellular and intracellular cues. They activate JNK through distinct, yet sometimes convergent and redundant, mechanisms. A thorough understanding of their specific and overlapping roles in different cellular contexts is essential for elucidating the complex regulation of JNK signaling in health and disease. The methodologies and data presented herein provide a comprehensive resource for researchers and drug development professionals aiming to further investigate and therapeutically target these important kinases.

References

- 1. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]

- 5. Quantitative Proteomics Reveals Dynamic Interaction of c-Jun N-terminal Kinase (JNK) with RNA Transport Granule Proteins Splicing Factor Proline- and Glutamine-rich (Sfpq) and Non-POU Domain-containing Octamer-binding Protein (Nono) during Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Targeting the Wnt Signaling Pathway Through TNIK and MAP4K4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] This has made it an attractive, albeit challenging, target for therapeutic intervention.[1] A key downstream component of this pathway, TRAF2 and NCK-Interacting Kinase (TNIK), has emerged as a promising druggable node.[3][4] TNIK, a serine/threonine kinase, is essential for the transcriptional activity of the β-catenin/T-cell factor 4 (TCF4) complex, the ultimate effector of canonical Wnt signaling. Its inhibition offers a strategy to block the pathway even in cancers with upstream mutations, such as in the APC gene. This guide provides a technical overview of the mechanism of TNIK-mediated Wnt signaling, the quantitative effects of its inhibition, and detailed protocols for key experimental assays used in its study. We also briefly discuss the related kinase MAP4K4, a member of the same germinal center kinase (GCK) family as TNIK.

Core Signaling Pathways

The Canonical Wnt/β-Catenin Pathway

The canonical Wnt pathway is tightly regulated. In its "off" state (absence of a Wnt ligand), a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates the transcriptional co-activator β-catenin, marking it for ubiquitination and proteasomal degradation.

Upon binding of a Wnt ligand to a Frizzled (FZD) receptor and its LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This allows newly synthesized β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, β-catenin displaces the corepressor Groucho and binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of target genes like c-Myc and Cyclin D1 that promote cell proliferation.

TNIK: A Critical Downstream Activator

TNIK is a crucial component of the nuclear Wnt signaling machinery. It functions as an essential activator of Wnt target genes by directly interacting with both β-catenin and TCF4. The kinase activity of TNIK is required to phosphorylate TCF4, a step that is essential for the full transcriptional output of the β-catenin/TCF4 complex. Because TNIK acts at the most downstream point of the pathway, its inhibition is a viable strategy to suppress Wnt signaling regardless of upstream mutations in components like APC, which are present in over 80% of colorectal cancers.

Figure 1. TNIK's role in the canonical Wnt signaling pathway.

MAP4K4: A Related Kinase

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as NIK (Nck-interacting kinase), belongs to the same GCK-IV subfamily of Ste20 kinases as TNIK. While TNIK has a well-documented and specific role in phosphorylating TCF4 to activate Wnt signaling, the direct involvement of MAP4K4 in this pathway is less clear. Studies suggest that kinases within this family can have redundant functions in other signaling cascades, such as the JNK pathway. However, proteomics analyses specifically identify TNIK, not other homologous family members, as the primary TCF4 interactor in the context of Wnt signaling. MAP4K4 is recognized as an emerging therapeutic target in cancer due to its roles in other pathways that influence cell transformation, invasion, and inflammation, such as the NF-κB and Hippo pathways.

Quantitative Data on Wnt Pathway Inhibition

The development of small-molecule inhibitors targeting TNIK has provided valuable tools for cancer research. These compounds effectively suppress the growth of colorectal cancer cells that are dependent on aberrant Wnt signaling. Below is a summary of key quantitative data for representative inhibitors.

| Inhibitor | Target(s) | IC50 | Assay / Cell Line | Reference(s) |

| NCB-0846 | TNIK | 21 nM | In vitro kinase assay | |

| OBD9 | TNIK (induces degradation) | N/A | Induces autophagic degradation | |

| Niclosamide | Wnt/Frizzled Signaling | 0.5 ± 0.05 µM | Wnt3A reporter assay | |

| BC-23 | β-catenin/Tcf4 Interaction | 1.7 µM | FP-based competitive binding assay | |

| TMP-C-74 | β-catenin/Tcf4 Signaling | 1.5 µM | Luciferase reporter assay (HCT116) |

Key Experimental Protocols

Verifying the mechanism of Wnt pathway inhibition by targeting TNIK involves several core experimental techniques. These include demonstrating the suppression of Wnt-responsive gene expression, confirming the physical interaction between key proteins, and measuring changes in protein levels.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the β-catenin/TCF complex. A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash) is introduced into cells. Activation of the Wnt pathway drives luciferase expression, which can be measured via luminescence. A decrease in signal upon treatment with an inhibitor indicates successful pathway suppression.

Figure 2. General workflow for a dual-luciferase Wnt reporter assay.

Detailed Methodology:

-

Cell Seeding: Seed HEK293T cells (2 x 10⁴ cells/well) in a 96-well white, clear-bottom plate and incubate for 24 hours in DMEM with 10% FBS.

-

Transfection: Co-transfect cells with 100 ng of a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and 10 ng of a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK for normalization) per well using a suitable transfection reagent like Lipofectamine 2000. Incubate for 24 hours.

-

Treatment: Replace the medium with fresh media containing the TNIK inhibitor at various concentrations. To activate the pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except the negative control. Incubate for another 24 hours.

-

Lysis: Aspirate the media, wash wells with PBS, and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker to ensure complete lysis.

-

Measurement: Using a luminometer and a dual-luciferase reporter assay system, first add Luciferase Assay Reagent II to measure firefly luciferase activity. Then, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the Wnt3a-treated control.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to demonstrate the physical interaction between TNIK, β-catenin, and TCF4 within the cell. An antibody targeting one protein (the "bait," e.g., TNIK) is used to pull it out of a cell lysate, bringing along any bound proteins (the "prey," e.g., TCF4 and β-catenin). The presence of the prey proteins in the immunoprecipitated complex is then confirmed by Western blotting.

Figure 3. Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Methodology:

-

Cell Lysate Preparation: Culture and treat cells as required (e.g., with Wnt3a to ensure the complex is formed). Harvest and lyse the cells in a cold, non-denaturing IP lysis buffer (e.g., RIPA buffer without SDS or a buffer containing a non-ionic detergent like NP-40) supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-Clearing: Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding of proteins to the beads. Pellet the beads and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-TNIK) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-4 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.

-

Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against the expected interacting proteins (e.g., anti-TCF4 and anti-β-catenin).

Western Blotting for Protein Expression

Western blotting is used to detect and semi-quantify the levels of specific proteins in a sample. In the context of Wnt signaling, it can be used to measure the total levels of β-catenin (to see if an inhibitor causes its degradation) or downstream targets like c-Myc and Cyclin D1.

Detailed Methodology:

-

Sample Preparation: Prepare cell lysates as described in the Co-IP protocol (Step 1) or using a standard lysis buffer like RIPA. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in SDS loading buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C. This prevents non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-β-catenin, anti-c-Myc, anti-TNIK) diluted in blocking buffer, typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control protein like GAPDH or β-actin should be probed on the same membrane to ensure equal protein loading.

References

Unveiling the Cellular Targets of Tnik&map4K4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik&map4K4-IN-1 has emerged as a potent dual inhibitor of Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), two key regulators of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth overview of the cellular targets of Tnik&map4K4-IN-1, presenting quantitative data, detailed experimental protocols for target identification and validation, and visualizations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this dual kinase inhibitor in oncology and fibrosis.

Introduction

Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) are members of the Ste20 kinase family that play critical roles in a variety of cellular processes, including stress response, cell proliferation, and apoptosis. Dysregulation of the signaling pathways governed by these kinases has been implicated in the pathogenesis of numerous diseases, most notably cancer and fibrosis. Tnik&map4K4-IN-1 is a small molecule inhibitor designed to dually target the kinase activity of both TNIK and MAP4K4, offering a promising therapeutic strategy for diseases driven by the JNK signaling cascade. Understanding the precise cellular targets and the molecular mechanisms of this inhibitor is paramount for its preclinical and clinical development.

Quantitative Data on Cellular Targets

The primary cellular targets of Tnik&map4K4-IN-1 are the serine/threonine kinases TNIK and MAP4K4. The inhibitory activity of Tnik&map4K4-IN-1 has been quantified using in vitro biochemical assays.

| Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| TNIK | 1.29 | Human Hepatic Stellate LX-2 | Not Specified | [1][2] |

| MAP4K4 (HGK) | <10 | Human Hepatic Stellate LX-2 | Not Specified | [1][2] |

Table 1: Inhibitory Potency of Tnik&map4K4-IN-1

Due to the high degree of homology within the kinase domains of the Ste20 family, it is crucial to assess the broader selectivity profile of Tnik&map4K4-IN-1. While a comprehensive public kinome scan of Tnik&map4K4-IN-1 is not available, data from a closely related and well-characterized MAP4K4 inhibitor, GNE-495, which also demonstrates potent inhibition of MINK1 and TNIK, provides valuable insights into potential off-target interactions.

| Target | GNE-495 IC50 (nM) | Assay Type |

| MAP4K4 | 3.7 | Biochemical Kinase Assay |

| MINK1 | 5.2 | Cell-free Biochemical Kinase Assay |

| TNIK | 4.8 | Cell-free Biochemical Kinase Assay |

Table 2: Inhibitory Profile of the Related Kinase Inhibitor GNE-495 [3]

Signaling Pathways

TNIK and MAP4K4 are upstream regulators of the JNK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of TNIK and MAP4K4 by Tnik&map4K4-IN-1 is expected to modulate the downstream effectors of this pathway.

Experimental Protocols

The identification and validation of the cellular targets of Tnik&map4K4-IN-1 involve a multi-pronged approach, combining biochemical assays with cell-based and proteomic techniques.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 values of an inhibitor against purified kinases. Specific assay conditions, such as the ATP and substrate concentrations, should be optimized for each kinase.

Objective: To determine the concentration of Tnik&map4K4-IN-1 required to inhibit 50% of the enzymatic activity of TNIK and MAP4K4.

Materials:

-

Recombinant human TNIK and MAP4K4 enzymes

-

Specific peptide substrate for each kinase

-

Tnik&map4K4-IN-1

-

ATP (γ-³³P-ATP for radiometric assays or unlabeled ATP for luminescence-based assays)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)

-

96-well or 384-well assay plates

-

Scintillation counter (for radiometric assays) or luminometer (for ADP-Glo™ or similar assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Tnik&map4K4-IN-1 in DMSO.

-

Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the recombinant kinase, and the serially diluted inhibitor or DMSO (vehicle control).

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-³³P-ATP for radiometric assays).

-

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated γ-³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To confirm that Tnik&map4K4-IN-1 binds to and stabilizes TNIK and MAP4K4 in intact cells.

Materials:

-

Cultured cells expressing TNIK and MAP4K4

-

Tnik&map4K4-IN-1

-

Cell lysis buffer (with protease and phosphatase inhibitors)

-

Antibodies specific for TNIK and MAP4K4

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cultured cells with Tnik&map4K4-IN-1 or vehicle (DMSO) for a specified time.

-

Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

-

Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against TNIK and MAP4K4.

-

Data Analysis: Quantify the band intensities for TNIK and MAP4K4 at each temperature. A shift in the melting curve to a higher temperature in the presence of Tnik&map4K4-IN-1 indicates target engagement.

Chemical Proteomics (Affinity-Based Protein Profiling)

Chemical proteomics approaches, such as affinity-based protein profiling (AfBPP), can be employed to identify the full spectrum of cellular targets of Tnik&map4K4-IN-1, including potential off-targets.

Objective: To identify the direct and indirect cellular binding partners of Tnik&map4K4-IN-1 on a proteome-wide scale.

Materials:

-

A modified version of Tnik&map4K4-IN-1 with a "clickable" alkyne or azide tag.

-

Biotin-azide or biotin-alkyne for click chemistry.

-

Streptavidin-coated beads.

-

Cell lysate.

-

Mass spectrometer.

Procedure:

-

Probe Synthesis: Synthesize an analog of Tnik&map4K4-IN-1 that incorporates a bio-orthogonal handle (e.g., an alkyne group) without significantly altering its binding properties.

-

Cell Treatment and Lysis: Treat cells with the tagged inhibitor, then lyse the cells.

-

Click Chemistry: Conjugate the alkyne-tagged inhibitor bound to its target proteins with an azide-biotin reporter tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Affinity Purification: Enrich the biotin-labeled protein complexes using streptavidin-coated beads.

-

On-bead Digestion: Wash the beads to remove non-specifically bound proteins and perform on-bead tryptic digestion of the captured proteins.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the inhibitor-treated sample compared to control samples (e.g., vehicle-treated or competition with an excess of the untagged inhibitor) to determine the specific cellular targets.

Conclusion

Tnik&map4K4-IN-1 is a potent dual inhibitor of TNIK and MAP4K4, key kinases in the JNK signaling pathway. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its cellular targets. A thorough understanding of the on- and off-target activities of Tnik&map4K4-IN-1 is essential for advancing its development as a potential therapeutic agent for cancer, fibrosis, and other diseases driven by aberrant JNK signaling. Further kinome-wide profiling and cellular studies will be instrumental in fully elucidating its mechanism of action and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insilico Medicine announces positive topline results of ISM001-055 for the treatment of idiopathic pulmonary fibrosis (IPF) developed using generative AI [insilico.com]

- 3. US20220289723A1 - Analogs for the treatment of disease - Google Patents [patents.google.com]

A Technical Guide to TNIK and MAP4K4 in Neurodegeneration Research: The Role of the Inhibitor TNIK-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the roles of TRAF2 and NCK-Interacting Kinase (TNIK) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) in the context of neurodegenerative diseases. It details their involvement in key signaling pathways, their implications in specific disorders, and the utility of chemical probes like TNIK-IN-1 for research and therapeutic development.

Introduction: TNIK and MAP4K4 in Neuronal Signaling

TNIK and MAP4K4 are members of the Ste20 family of serine/threonine kinases, specifically the Germinal Center Kinase (GCK-IV) subfamily.[1][2] These kinases are crucial upstream regulators in complex signaling cascades, including the c-Jun N-terminal Kinase (JNK) and Wnt pathways, which are pivotal in neuronal function, development, and pathology.[3][4][5] TNIK, highly expressed in the brain, is found enriched in the postsynaptic density of glutamatergic synapses and also organizes nuclear protein complexes. MAP4K4 is a widely studied member of the MAP4K family known to be a significant player in inflammation, stress responses, and cell migration. Their dysregulation has been increasingly linked to the pathogenesis of several neurodegenerative diseases, making them attractive targets for therapeutic intervention.

Core Signaling Pathways in Neurons

TNIK and MAP4K4 are integral components of multiple signaling networks that govern neuronal fate and function. Their roles often converge, particularly in stress-response pathways leading to neurodegeneration.

In the nervous system, TNIK acts as a critical signaling node with distinct roles at the synapse and in the nucleus. Postsynaptically, TNIK is linked to the NMDA receptor via the scaffolding protein AKAP9 and is required for proper AMPA receptor expression and synaptic function. In the nucleus, TNIK influences the Wnt signaling pathway. The absence of TNIK leads to a significant increase in GSK3β activity and subsequent alterations in Wnt pathway signaling, impacting processes like neurogenesis. This dual-location functionality establishes TNIK as a key regulator of cognitive functions.

Caption: TNIK's dual role in synaptic and nuclear signaling pathways.

The GCK-IV subfamily of kinases, which includes MAP4K4, TNIK (also known as MAP4K7), and MINK1 (MAP4K6), acts redundantly as upstream regulators of the DLK/JNK signaling cascade in neurons. In response to stress signals, such as trophic factor withdrawal, these kinases converge to activate Dual Leucine Zipper Kinase (DLK), which in turn initiates a JNK-dependent phosphorylation of the transcription factor c-Jun. This pathway is a conserved regulator of neuronal injury signaling that drives neurodegeneration. Pharmacological or genetic inhibition of all three MAP4Ks is required to potently protect neurons from degeneration, highlighting their functional redundancy.

Caption: Redundant roles of MAP4K4, MINK1, and TNIK in JNK-mediated neurodegeneration.

Role in Specific Neurodegenerative Diseases

The implication of TNIK and MAP4K4 extends across several major neurodegenerative disorders.

-

Alzheimer's Disease (AD): Research suggests TNIK interacts with the Tau protein, a key pathogenic protein that forms neurofibrillary tangles in the brains of Alzheimer's patients. This interaction may disrupt neuronal signaling and repair mechanisms. Furthermore, neuroinflammation is a critical component of AD pathogenesis, and kinases like MAP4K4 that regulate inflammatory signaling pathways are of significant interest.

-

Parkinson's Disease (PD): Studies are underway to characterize TNIK as a kinase that regulates LRRK2, a protein frequently mutated in familial PD. The hypothesis is that TNIK phosphorylates LRRK2, and understanding this interaction could provide new therapeutic targets for modulating LRRK2 pathology.

-

Amyotrophic Lateral Sclerosis (ALS): MAP4K4 has been shown to regulate motor neuron death. Its suppression in cellular models not only promotes motor neuron survival but also prevents neurite degeneration and reduces levels of mutant SOD1 through the activation of autophagy. The MAP4K4 signaling cascade in this context specifically involves phosphorylated JNK3 and the canonical c-Jun apoptotic pathway, making it a druggable target for ALS therapeutics.

-

Huntington's Disease (HD): While direct links are still being established, the Wnt signaling pathway, which TNIK regulates, is crucial for neuronal health and its dysregulation is implicated in various neurodegenerative conditions. Exploring the role of TNIK inhibitors in HD models is a logical next step.

TNIK-IN-1: A Chemical Probe for Research

Small molecule inhibitors are invaluable tools for dissecting signaling pathways and validating therapeutic targets. Several inhibitors targeting TNIK have been developed, with some compounds referred to as "TNIK-IN-1". These potent and selective inhibitors allow for the acute modulation of TNIK activity in cellular and animal models.

The following table summarizes publicly available data on representative TNIK inhibitors. Note that "TNIK-IN-1" may refer to different chemical entities in the literature.

| Compound Name | Target(s) | IC₅₀ | Notes | Reference(s) |

| TNIK-IN-1 (Compound 1) | TNIK | 65 nM | Described as having antitumor activity. | |

| TINK-IN-1 (Compound 9) | TNIK | 8 nM | A potent and selective TNIK inhibitor. | |

| INS018_055 (Rentosertib) | TNIK | - | AI-designed inhibitor in Phase II clinical trials for fibrosis, with potential application in aging-related diseases including neurodegeneration. |

Experimental Methodologies

Detailed and reproducible protocols are essential for advancing research in this field. Below are methodologies derived from the literature for studying TNIK/MAP4K4 function and the effects of their inhibition.

This protocol is adapted for the formulation of a hydrophobic inhibitor for in vivo experiments, based on methods for TNIK-IN-1.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of TNIK-IN-1 in 100% DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation: The final vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (vol/vol).

-

Working Solution Formulation (for 1 mL): a. To a sterile microcentrifuge tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL TNIK-IN-1 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. If any precipitation occurs, use brief sonication or gentle warming to aid dissolution.

-

Administration: The working solution should be prepared fresh on the day of use. Administration route (e.g., intraperitoneal, oral gavage) and dosage must be determined based on the specific animal model and experimental design.

This protocol outlines a method to assess the role of MAP4K4, MINK1, and TNIK in neuronal survival using a trophic factor withdrawal model in dorsal root ganglion (DRG) neurons.

-

Cell Culture: Culture embryonic mouse DRG neurons on a suitable substrate according to standard laboratory procedures.

-

siRNA Transfection: a. On the day of plating, transfect DRG neurons with non-targeting control siRNA or siRNAs specific to Map4k4, Mink1, and Tnik, alone or in combination, using a suitable electroporation or lipid-based transfection reagent. b. Culture the neurons for 48-72 hours to allow for target gene knockdown. Confirm knockdown efficiency via qPCR or Western blot in a parallel set of cultures.

-

Trophic Factor Withdrawal: a. After the knockdown period, deprive the neurons of Nerve Growth Factor (NGF) to induce stress and initiate the degenerative pathway. b. A control group of neurons should continue to be cultured in the presence of NGF.

-

Endpoint Analysis (20-24 hours post-withdrawal): a. Fix the cells with 4% paraformaldehyde. b. Perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize axons. c. Acquire images using a high-content imager or fluorescence microscope.

-

Quantification: a. Quantify neurodegeneration by measuring axon fragmentation. An "axon fragmentation score" can be calculated as the average number of intact, connected axonal segments per image, normalized to the NGF-treated control condition. b. Statistical analysis (e.g., one-way ANOVA) is used to compare the degree of neuroprotection across different siRNA treatment groups.

Caption: Workflow for an in vitro siRNA-based neuroprotection assay.

Conclusion and Future Directions

TNIK and MAP4K4 are critical, functionally-redundant kinases that regulate neuronal stress pathways central to the pathology of multiple neurodegenerative diseases. Their position as upstream regulators of the DLK/JNK cascade and TNIK's additional role in Wnt and synaptic signaling make them compelling targets for therapeutic intervention. The development of potent and selective inhibitors, such as TNIK-IN-1 and Rentosertib, provides powerful tools to further investigate their roles in disease models and offers a promising avenue for developing novel neuroprotective therapies.

Future research should focus on:

-

Validating the efficacy of TNIK/MAP4K4 inhibitors in a broader range of preclinical models of neurodegeneration (e.g., AD, PD, ALS).

-

Investigating the potential for combination therapies, for instance, pairing TNIK inhibitors with other agents to target multiple pathogenic pathways.

-

Developing brain-penetrant inhibitors optimized for chronic administration in neurodegenerative conditions.

-

Identifying downstream biomarkers to monitor target engagement and therapeutic response in future clinical trials.

References

- 1. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Tnik&map4K4-IN-1: A Dual Inhibitor Targeting Key Cancer Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual inhibitor Tnik&map4K4-IN-1 and its molecular targets, Traf2- and Nck-interacting kinase (TNIK) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Both TNIK and MAP4K4 are serine/threonine kinases that have emerged as critical regulators in various oncogenic signaling pathways. Their dysregulation is implicated in the proliferation, survival, migration, and treatment resistance of cancer cells. This document details the roles of TNIK and MAP4K4 in cancer, the mechanism of action of Tnik&map4K4-IN-1, and relevant experimental protocols for its investigation.

The Role of TNIK in Cancer

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[1] It has been identified as a crucial activator of the Wnt signaling pathway, a pathway frequently deregulated in numerous cancers, most notably colorectal cancer.[2][3] TNIK interacts with the β-catenin/T-cell factor 4 (TCF4) transcriptional complex, phosphorylating TCF4 and inducing the transcription of Wnt target genes essential for cell proliferation and survival.[1][4] Consequently, colorectal cancer cells often exhibit a high dependency on TNIK for their growth.

Beyond its central role in Wnt signaling, TNIK is also involved in the c-Jun N-terminal kinase (JNK) pathway and the regulation of the actin cytoskeleton, processes that are critical for cell migration and invasion. Elevated expression of TNIK has been observed in various malignancies, including pancreatic, ovarian, thyroid, and lung cancers, often correlating with poorer patient prognoses. The essential role of TNIK in driving cancer progression has positioned it as a promising target for therapeutic intervention.

The Role of MAP4K4 in Cancer

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Nck-interacting kinase (NIK) in mice, is a member of the Ste20 family of serine/threonine kinases. Its role in cancer is complex and can be context-dependent, with evidence supporting both pro-oncogenic and tumor-suppressive functions.

MAP4K4 is overexpressed in a wide range of tumors, including pancreatic, colorectal, ovarian, and lung cancers. It contributes to cancer development primarily through three axes: activating cell proliferation pathways, altering cytoskeleton function to promote invasion and migration, and impairing anti-tumor immune responses. MAP4K4 can activate downstream pro-proliferative pathways such as the JNK and mixed-lineage protein kinase 3 (MLK3) pathways.

Conversely, MAP4K4 has also been identified as an activator of the Hippo tumor suppressor pathway, where it can phosphorylate LATS1/2, leading to the degradation of the oncogenic transcriptional co-activators YAP/TAZ. This dual functionality suggests that the ultimate effect of MAP4K4 on tumor progression may depend on the specific cellular context and the balance of its downstream signaling outputs. Despite this complexity, inhibition of MAP4K4 has been shown to reduce tumor proliferation, migration, and invasion in various cancer models.

Tnik&map4K4-IN-1: A Dual Kinase Inhibitor

Tnik&map4K4-IN-1 (also referred to as compound A-39) is a potent, small-molecule inhibitor that dually targets the kinase activity of both TNIK and MAP4K4. By simultaneously blocking these two key nodes in cancer signaling, Tnik&map4K4-IN-1 offers a multi-pronged approach to inhibiting cancer cell growth, proliferation, and invasion.

Data Presentation

The inhibitory activity of Tnik&map4K4-IN-1 has been quantified, demonstrating high potency against both target kinases.

| Compound | Target | IC50 | Cell Line | Reference |

| Tnik&map4K4-IN-1 | TNIK | 1.29 nM | Human Hepatic Stellate Cell (LX-2) | |

| Tnik&map4K4-IN-1 | MAP4K4/HGK | <10 nM | Human Hepatic Stellate Cell (LX-2) |

Table 1: In vitro inhibitory activity of Tnik&map4K4-IN-1.

Signaling Pathways and Mechanism of Inhibition

Tnik&map4K4-IN-1 exerts its anti-cancer effects by intercepting key signaling cascades. The inhibitor binds to the ATP-binding site of TNIK and MAP4K4, preventing the phosphorylation of their downstream substrates and effectively shutting down their signaling output.

TNIK-Wnt Signaling Pathway

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization of β-catenin, allowing it to translocate to the nucleus. There, it forms a complex with TCF/LEF transcription factors. TNIK is a critical component of this complex, where its kinase activity is required for the transcription of target genes like c-Myc and Cyclin D1, which drive cell proliferation. Tnik&map4K4-IN-1 inhibits TNIK, thereby blocking this transcriptional activation.

MAP4K4 Signaling Pathways

MAP4K4 acts upstream of several MAPK cascades, including the JNK pathway. It can phosphorylate and activate kinases like MLK3, which in turn activate MKK4/7, leading to JNK activation and subsequent regulation of transcription factors like c-Jun. This pathway is involved in cell proliferation and invasion. MAP4K4 also activates the Hippo pathway by phosphorylating LATS1/2, which has tumor-suppressive functions. The dual inhibition by Tnik&map4K4-IN-1 would impact both of these opposing pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of kinase inhibitors like Tnik&map4K4-IN-1.

Kinase Activity Assay (Luminescent)

This protocol is based on the quantification of ADP produced during the kinase reaction, which is then converted to a light signal.

Materials:

-

Recombinant human TNIK or MAP4K4 enzyme

-

Appropriate kinase substrate (e.g., generic peptide or specific protein)

-

Tnik&map4K4-IN-1

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Serially dilute Tnik&map4K4-IN-1 in kinase buffer to achieve a range of concentrations for IC50 determination. Prepare a kinase/substrate master mix and an ATP solution in kinase buffer.

-

Kinase Reaction:

-

To each well of the plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).

-

Add 10 µL of the kinase/substrate mix to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Generate Luminescent Signal:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Read Plate: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., colorectal, pancreatic)

-

Complete cell culture medium

-

Tnik&map4K4-IN-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Tnik&map4K4-IN-1 in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read Plate: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50.

Western Blotting

This technique is used to detect changes in protein levels and phosphorylation status of key signaling molecules downstream of TNIK and MAP4K4.

Materials:

-

Cancer cells treated with Tnik&map4K4-IN-1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TCF4, anti-phospho-c-Jun, anti-β-catenin, anti-total-c-Jun, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Treat cells with Tnik&map4K4-IN-1 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-